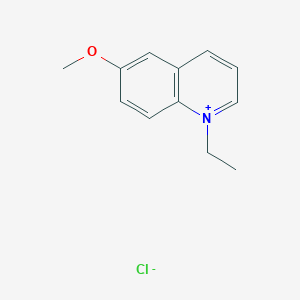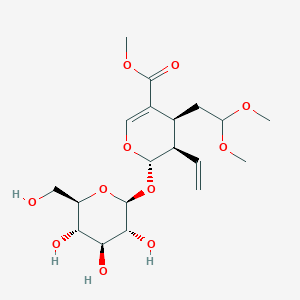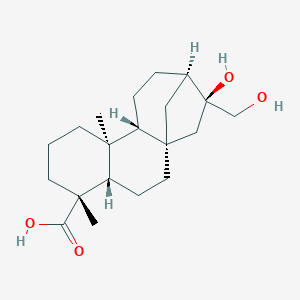
2-Adamantanol
概要
説明
2-Adamantanol is a derivative of adamantane, which is a unique and robust structure that forms the backbone of various compounds with significant applications in the pharmaceutical industry. Adamantane derivatives, including this compound, have been utilized in systemic and topical therapies, showcasing their versatility and importance in clinical practice .
Synthesis Analysis
The synthesis of this compound derivatives can be complex, involving multiple steps and conditions. For instance, the preparation of 2-[1-(trimethylsilyl)vinyl]-2-adamantyl cation, a related compound, requires ionization at extremely low temperatures (-130°C) and is characterized by 13C NMR spectroscopy . Another synthetic route involves the oxidation of adamantane or 1-hydroxyadamantane with concentrated sulfuric acid, leading to the formation of adamantanone, which is closely related to this compound . Additionally, a high-yield synthesis incorporating a 14C label into the adamantane nucleus has been described, which is crucial for creating labeled compounds for further study .
Molecular Structure Analysis
The molecular structure of this compound and its derivatives is characterized by the adamantane core, which can be functionalized to create various compounds. The polymorphism of 2-adamantanone, a closely related ketone, has been extensively studied, revealing an orthorhombic stable phase and a monoclinic metastable phase, which provides insights into the structural behavior of these compounds .
Chemical Reactions Analysis
This compound and its derivatives undergo various chemical reactions, including catalytic transformations over nano-porous materials, which can lead to the formation of desirable 2-derivatives like 2-adamantanone . The hydride transfer reactions of the adamantyl cation are also significant, as they can lead to the synthesis of disubstituted adamantanes .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives are influenced by their adamantane core. For example, the heat capacity and thermal conductivity of 2-adamantanone have been measured, showing that despite structural disorder, the heat capacity remains consistent, while thermal conductivity can vary significantly . The thermodynamic properties of 2-methyl-2-adamantanol, another derivative, indicate a phase transition into a "plastic" crystal state, which is characterized by its thermodynamic characteristics and molecular orientation .
科学的研究の応用
Oxidation and Selectivity
2-Adamantanol is notably involved in oxidation reactions. Tabushi, Nakajima, and Seto (1980) observed high secondary selectivity in the oxidation of adamantane, producing this compound, among other products. This process, modeled after ω-hydroxylase, is distinct from autoxidation, showcasing unique regioselectivity and product formation, including a predominant formation of this compound (Tabushi, Nakajima, & Seto, 1980).
Gas Phase Elimination Reactions
Kuster and Seibl (1976) studied the loss of water from the molecular ion of this compound. Their work involving deuterium derivatives revealed two distinct mechanisms for water loss in a stereospecific 1, 3 fashion, contributing to the understanding of elimination reactions in the gas phase (Kuster & Seibl, 1976).
Thermodynamic Properties
Charapennikau et al. (2002) conducted a comprehensive study on the heat capacity and phase transitions of 2-methyl-2-adamantanol. They identified a transition into a "plastic" crystal state, providing insight into the thermodynamic behavior of substances closely related to this compound (Charapennikau et al., 2002).
Chemical Synthesis
The synthesis of various compounds using this compound as a precursor has been explored. Koval’skaya, Kozlov, and Dikusar (2002) detailed the synthesis of 1‐acetamido‐2‐acetyladamantane, demonstrating the reactivity and potential of this compound in forming complex molecules (Koval’skaya, Kozlov, & Dikusar, 2002).
Photocatalyzed Oxidation Studies
Ohno, Mitsui, and Matsumura (2003) investigated the photocatalyzed oxidation of adamantane using TiO2 powders, producing this compound as a main product. This study highlights the potential of this compound in photocatalysis and its formation under specific catalytic conditions (Ohno, Mitsui, & Matsumura, 2003).
Inclusion Process in Molecular Systems
Castro et al. (2006) explored the complexation processes of 1 and this compound with modified cyclodextrins, contributing to the understanding of molecular recognition mechanisms. Their work underscores the significance of this compound in studying host-guest inclusion processes (Castro et al., 2006).
Biocatalytic Oxidation
Sarkar et al. (2016) examined the biocatalytic oxidation of adamantane derivatives, including this compound. They highlighted the efficiency and selectivity of this process, demonstrating the potential of this compound in biocatalytic applications (Sarkar et al., 2016).
Safety and Hazards
将来の方向性
The high reactivity of adamantane derivatives, including 2-Adamantanol, offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids . The shallow potential energy surface makes the dimer an interesting case study to benchmark dispersion-corrected computational methods and conformational search procedures .
特性
IUPAC Name |
adamantan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c11-10-8-2-6-1-7(4-8)5-9(10)3-6/h6-11H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOWDOWQYRZXQDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00220266 | |
| Record name | 2-Adamantanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00220266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
700-57-2 | |
| Record name | 2-Adamantanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=700-57-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Adamantanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000700572 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Adamantanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193480 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Adamantanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00220266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tricyclo[3.3.1.13,7]decan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.771 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 2-adamantanol?
A1: this compound has the molecular formula C10H16O and a molecular weight of 152.23 g/mol. [, , , , , ]
Q2: Are there any spectroscopic data available for this compound?
A2: Yes, numerous studies have employed spectroscopic techniques to characterize this compound.
- NMR Spectroscopy: 1H and 13C NMR have been used extensively to analyze the structure and conformation of this compound and its derivatives. [, , , , ]
- IR Spectroscopy: IR spectroscopy, particularly focusing on the O-H stretching region, has provided insights into hydrogen bonding interactions in this compound crystals and solutions. [, ]
- Mass Spectrometry: Mass spectrometry studies have elucidated the fragmentation patterns of this compound upon electron ionization. []
Q3: What is the significance of this compound's polymorphic behavior?
A3: this compound exhibits polymorphism, meaning it can exist in different crystalline forms. These polymorphs have distinct physical properties, such as melting points and crystal packing, influencing their applications. [, ]
Q4: What is a plastic crystal, and how does this compound relate to this concept?
A4: Plastic crystals are a class of molecular solids exhibiting a high degree of rotational freedom in their crystal lattice, leading to plasticity. This compound, in its high-temperature phase, forms plastic crystals due to the rotational disorder of its molecules within the lattice. [, , ]
Q5: How does the presence of hydrogen bonding affect the properties of this compound?
A5: Hydrogen bonding plays a crucial role in determining the physical properties of this compound, particularly in its solid state. IR spectroscopy has been used to investigate the strength and nature of hydrogen bonds in this compound crystals, which influences their melting points, crystal structures, and phase transitions. [, ]
Q6: What are the applications of this compound in resist materials?
A6: 2-Methyl-2-adamantanol, a derivative of this compound, has shown promise as a component in photoresist materials for 193-nm lithography. Its alicyclic structure provides dry-etch resistance, while its acid-labile nature allows for efficient pattern development. [, , ]
Q7: How is this compound used in the study of catalytic reactions?
A7: this compound serves as a model substrate for investigating the selectivity and reactivity of various catalytic systems. Its rigid structure and distinct C-H bonds (secondary and tertiary) make it a valuable probe for understanding reaction mechanisms and catalyst performance. [, , , ]
Q8: How has computational chemistry contributed to understanding the reactivity of this compound?
A8: DFT calculations have been used to investigate the mechanism of this compound formation via the hydroxylation of adamantane by ferrate species. These studies have provided insights into the transition states, intermediates, and activation energies involved in the reaction pathway. []
Q9: Have any QSAR models been developed for this compound derivatives?
A9: While specific QSAR models for this compound derivatives might not be extensively reported in the provided literature, studies exploring the structure-activity relationship (SAR) of adamantane derivatives in the context of specific biological targets like 11β-HSD1 inhibitors are relevant. These studies highlight the impact of modifying the adamantane scaffold, including the introduction of heteroatoms or substitutions at different positions, on the biological activity and physicochemical properties of the resulting compounds. [, ]
Q10: How does the position of the hydroxyl group influence the reactivity of adamantanol isomers?
A10: The position of the hydroxyl group (1-adamantanol vs. This compound) significantly impacts the reactivity and selectivity of chemical reactions. For instance, in the catalytic oxidation of adamantane, the relative yields of 1-adamantanol and this compound vary depending on the catalyst system and reaction conditions, highlighting the influence of steric and electronic factors. [, ]
Q11: What analytical techniques are employed to study the formation and properties of this compound?
A11: Various analytical methods are employed to study this compound, including:
- Chromatographic Techniques: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are frequently used to separate and quantify this compound in reaction mixtures. []
- Spectroscopic Methods: As mentioned earlier, NMR, IR, and mass spectrometry are vital for structural elucidation and analysis of interactions. [, , , , , , , , ]
- X-ray Diffraction: X-ray diffraction techniques, both single-crystal and powder diffraction, are essential for determining the crystal structures and polymorphic behavior of this compound. [, ]
- Green Chemistry and Sustainability: The search for environmentally friendly refrigerants and catalysts is a central theme in current research. Understanding the barocaloric properties of this compound derivatives like 1-adamantanol and 2-methyl-2-adamantanol directly contributes to this field. [, ]
- Catalysis and Reaction Mechanisms: The use of this compound as a probe molecule for studying catalytic reactions highlights the ongoing quest to develop efficient and selective catalysts. Research in this area extends to understanding the mechanisms of C-H bond activation, oxidation reactions, and the role of catalyst structure and electronic properties. [, , , , ]
- Drug Discovery and Development: While the provided literature doesn't delve into specific pharmaceutical applications of this compound, the exploration of adamantane derivatives as 11β-HSD1 inhibitors illustrates a broader research area. This field encompasses understanding the structure-activity relationships of these compounds, optimizing their potency and selectivity, and investigating their therapeutic potential for various diseases. [, ]
- Further exploration of the barocaloric properties of this compound and its derivatives for solid-state refrigeration technologies. [, ]
- Developing and optimizing catalytic systems using this compound as a model substrate for selective C-H bond activation and oxidation reactions. [, , , , ]
- Investigating the potential applications of this compound and its derivatives in areas like drug delivery, materials science, and supramolecular chemistry. [, , , , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-[2-[(1S,2R,4S,4Ar,8aR)-4-hydroxy-5-(hydroxymethyl)-1,2,4a-trimethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]ethyl]-2-hydroxy-2H-furan-5-one](/img/structure/B149783.png)





![21-Methyl-3,13-diaza-21-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(21),2(10),4,6,8,15,17,19-octaen-14-one;chloride](/img/structure/B149803.png)

![methyl 8-[(2R,3S)-3-octyloxiran-2-yl]octanoate](/img/structure/B149806.png)
